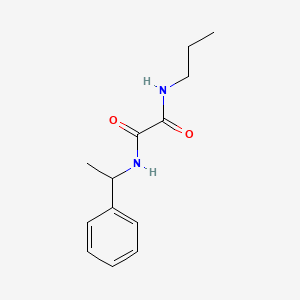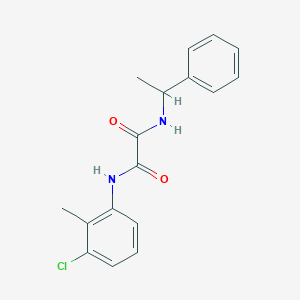
N-(3-chloro-2-methylphenyl)-N'-(1-phenylethyl)ethanediamide
説明
N-(3-chloro-2-methylphenyl)-N'-(1-phenylethyl)ethanediamide, also known as CMEP, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as positive allosteric modulators of the metabotropic glutamate receptor 5 (mGluR5), which plays a crucial role in various physiological processes such as learning, memory, and synaptic plasticity. In
作用機序
N-(3-chloro-2-methylphenyl)-N'-(1-phenylethyl)ethanediamide acts as a positive allosteric modulator of mGluR5, which means that it enhances the activity of mGluR5 by binding to a site on the receptor that is distinct from the glutamate binding site. mGluR5 is a G protein-coupled receptor that is involved in various physiological processes such as learning, memory, and synaptic plasticity. This compound enhances mGluR5 activity by increasing the affinity of the receptor for glutamate, which is the endogenous ligand for mGluR5.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in animal models. It has been shown to enhance long-term potentiation (LTP), which is a cellular mechanism underlying learning and memory. It has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that plays a crucial role in neuronal survival, growth, and differentiation. This compound has also been shown to reduce anxiety-like behavior in animal models.
実験室実験の利点と制限
N-(3-chloro-2-methylphenyl)-N'-(1-phenylethyl)ethanediamide has several advantages for lab experiments. It is a highly specific and potent modulator of mGluR5, which makes it a valuable tool for studying the role of mGluR5 in various physiological processes. It is also relatively easy to synthesize and has a high purity, which makes it suitable for in vitro and in vivo experiments.
However, this compound also has some limitations for lab experiments. It has a relatively short half-life, which means that it needs to be administered frequently in animal models. It also has poor solubility in water, which can make it difficult to administer in certain experimental conditions.
将来の方向性
There are several future directions for research on N-(3-chloro-2-methylphenyl)-N'-(1-phenylethyl)ethanediamide. One direction is to explore its potential therapeutic applications in other neurological disorders such as Parkinson's disease and schizophrenia. Another direction is to investigate its potential use in combination with other drugs for addiction treatment. Additionally, further studies are needed to understand the long-term effects of this compound on neuronal function and behavior.
科学的研究の応用
N-(3-chloro-2-methylphenyl)-N'-(1-phenylethyl)ethanediamide has been extensively studied for its potential therapeutic applications in various neurological disorders such as Fragile X syndrome, autism spectrum disorders, and addiction. Fragile X syndrome is a genetic disorder that affects cognitive and behavioral development, and it is associated with mGluR5 dysfunction. This compound has been shown to improve cognitive and behavioral deficits in animal models of Fragile X syndrome by modulating mGluR5 activity. Similarly, this compound has been shown to improve social behavior deficits in animal models of autism spectrum disorders by modulating mGluR5 activity.
This compound has also been studied for its potential use in addiction treatment. Addiction is a chronic brain disease that is characterized by compulsive drug use despite harmful consequences. This compound has been shown to reduce drug-seeking behavior in animal models of addiction by modulating mGluR5 activity.
特性
IUPAC Name |
N-(3-chloro-2-methylphenyl)-N'-(1-phenylethyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2/c1-11-14(18)9-6-10-15(11)20-17(22)16(21)19-12(2)13-7-4-3-5-8-13/h3-10,12H,1-2H3,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXGHREIXHIQWHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C(=O)NC(C)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



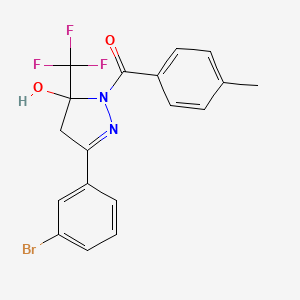


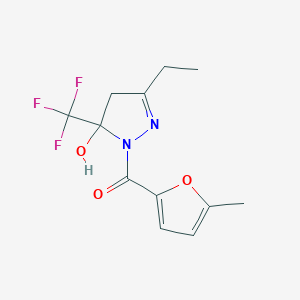

acetate](/img/structure/B3983797.png)
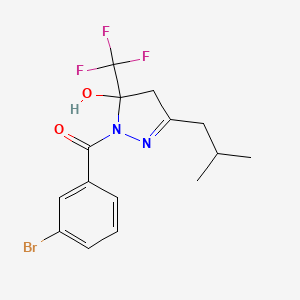
![8-{[5-oxo-2-(2-thienyl)cyclopent-1-en-1-yl]acetyl}hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one](/img/structure/B3983804.png)
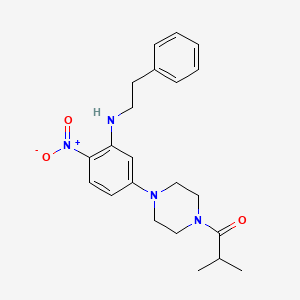
![3-[(3,4-dimethylphenyl)amino]-1-(3-pyridinyl)-2-buten-1-one](/img/structure/B3983819.png)

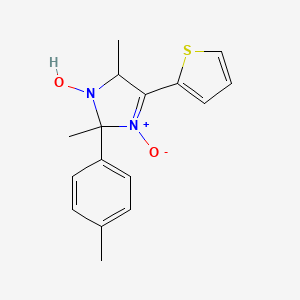
![3-butyl-1-[(4-nitrophenyl)acetyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B3983842.png)
